molecular formula C10H11NOS B230333 [(4-Ethoxyphenyl)sulfanyl]acetonitrile

[(4-Ethoxyphenyl)sulfanyl]acetonitrile

Cat. No.: B230333
M. Wt: 193.27 g/mol
InChI Key: YSWNRJGNVIROEM-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

2-(4-ethoxyphenyl)sulfanylacetonitrile

InChI

InChI=1S/C10H11NOS/c1-2-12-9-3-5-10(6-4-9)13-8-7-11/h3-6H,2,8H2,1H3

InChI Key

YSWNRJGNVIROEM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)SCC#N

Canonical SMILES

CCOC1=CC=C(C=C1)SCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituent (R) Sulfur Oxidation State Key Structural Differences
[(4-Ethoxyphenyl)sulfanyl]acetonitrile -OCH₂CH₃ Sulfanyl (thioether) Reference compound
[(4-Fluorophenyl)sulfonyl]acetonitrile -F Sulfonyl (sulfone) Electron-withdrawing F; oxidized sulfur
(4-Methoxyphenyl)acetonitrile -OCH₃ None (no sulfur) Methoxy substituent; lacks sulfur atom
4-(Methylsulfonyl)phenylacetonitrile -SO₂CH₃ Sulfonyl (sulfone) Methylsulfonyl group; oxidized sulfur
2-[(4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]sulfanyl}acetonitrile Cl, -SCH₃ Sulfanyl (thioether) Pyrimidine ring; dual sulfanyl groups

Substituent Impact :

  • Electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) enhance stability and modulate reactivity in nucleophilic substitutions .
  • Electron-withdrawing groups (e.g., -F, -SO₂CH₃) increase electrophilicity, affecting nitrile reactivity and metabolic stability .
  • Sulfur oxidation state : Sulfanyl groups (thioethers) are more nucleophilic and prone to oxidation than sulfonyl groups, which are electron-deficient and stabilize adjacent charges .

Physicochemical Properties

Comparative data for select compounds:

Compound Molecular Formula Molecular Weight Melting Point (°C) UV-Vis λmax (nm) Key Spectral Features (FTIR)
This compound C₁₀H₁₁NOS 209.26 Not reported ~260–280* ν(C≡N) ~2250 cm⁻¹; ν(C-O) ~1250 cm⁻¹
[(4-Fluorophenyl)sulfonyl]acetonitrile C₈H₆FNO₂S 199.20 Not reported Not reported ν(C≡N) ~2240 cm⁻¹; ν(S=O) ~1150, 1350 cm⁻¹
(4-Methoxyphenyl)acetonitrile C₉H₉NO 147.17 8 (liquid) Not reported ν(C≡N) ~2245 cm⁻¹; ν(C-O) ~1255 cm⁻¹
N-(4-Ethoxyphenyl)-retinamide‡ C₂₈H₃₅NO₂ 429.58 178–179 361 ν(C=O) 1638 cm⁻¹; ν(N-H) 3293 cm⁻¹

Estimated based on aromatic π→π transitions. ‡Included for ethoxyphenyl group comparison .

Key Observations :

  • Nitrile stretching (ν(C≡N)) appears consistently near 2240–2250 cm⁻¹ across analogs .
  • Ethoxy and methoxy groups show distinct C-O stretches (~1250 cm⁻¹) .

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